molecular formula C18H14FN5O2S B2615208 2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 895460-35-2

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2615208
CAS No.: 895460-35-2
M. Wt: 383.4
InChI Key: MVNYSQBQOWYFAG-UHFFFAOYSA-N
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Description

The compound “2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups including a triazolo[4,3-b]pyridazine ring, a sulfanyl group, and an acetamide group . The molecule is part of a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring is a key structural feature. The fluorophenyl group, sulfanyl group, and acetamide group are attached to this central ring .

Scientific Research Applications

Synthesis and Structural Elucidation

Research has shown significant interest in the synthesis and structural analysis of triazolo[4,3-b]pyridazine derivatives. For instance, the study by MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) detailed the synthesis of a new series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, focusing on their structural assignment through various spectroscopic techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. These compounds were explored for their antibacterial, antifungal, and anti-tuberculosis activities, indicating their pharmacological potential MahyavanshiJyotindra et al., 2011.

Pharmacological Potential

Further research has delved into modifying the triazolo[4,3-b]pyridazine and related structures for enhanced biological activity. For example, Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrating its anticancer effects and reduced toxicity, which highlights the compound's potential as a potent PI3K inhibitor and effective anticancer agent Wang et al., 2015.

Chemical Properties and Interactions

The study of chemical properties and intermolecular interactions also plays a crucial role in understanding the potential applications of these compounds. Sallam et al. (2021) focused on the synthesis, structure analysis, and energy frameworks of a pyridazine analog, elucidating its significant pharmaceutical importance through spectroscopic techniques and density functional theory calculations Sallam et al., 2021.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c19-13-5-3-12(4-6-13)15-7-8-16-21-22-18(24(16)23-15)27-11-17(25)20-10-14-2-1-9-26-14/h1-9H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNYSQBQOWYFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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